molecular formula C17H19N3 B1671255 Esmirtazapine CAS No. 61337-87-9

Esmirtazapine

カタログ番号 B1671255
CAS番号: 61337-87-9
分子量: 265.35 g/mol
InChIキー: RONZAEMNMFQXRA-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Esmirtazapine, also known as ORG-50,081, is a tetracyclic antidepressant drug that was under development by Organon for the treatment of insomnia and vasomotor symptoms (e.g., hot flashes) associated with menopause . It is the (S)- (+)- enantiomer of mirtazapine and possesses similar overall pharmacology .


Molecular Structure Analysis

The molecular formula of Esmirtazapine is C17H19N3 . The average molecular weight is 265.36 g/mol .

科学的研究の応用

Results

The study observed a significant increase in total sleep time (TST) for the Esmirtazapine group compared to the placebo, with an average nightly increase of 48.7 minutes over 4-6 months. No evidence of residual effects, withdrawal symptoms, or rebound insomnia was noted upon treatment discontinuation .

Treatment of Chronic Primary Insomnia in the Elderly

Results

The treatment was generally well-tolerated, with improvements in TST, wake time after sleep onset (WASO), and sleep latency (SL). No significant safety signals were observed, and there was no evidence of residual effects .

Management of Vasomotor Symptoms Associated with Menopause

Methods of Application

Improvement of Sleep Quality and Satisfaction

Methods of Application

Results: Significant improvements in total sleep time, sleep latency, sleep quality, and satisfaction were reported compared to placebo .

Polysomnographic Measures of Sleep

Application Summary

Pharmacokinetics and Half-Life Determination

Methods of Application

Results: Esmirtazapine has a shorter half-life (approximately 10 hours) than its enantiomer, mirtazapine, which is relevant for its use in insomnia treatment .

Anxiolytic Effects

Methods of Application

Results: While specific results from these studies are not detailed, the pharmacological action suggests potential benefits in reducing anxiety symptoms .

Depression and Mood Disorders

Methods of Application

Results: The outcomes of such studies are not provided, but the drug’s receptor profile indicates a potential for mood improvement .

Sleep Disorders Beyond Insomnia

Methods of Application

Results: Specific studies and their results are not mentioned, but the drug’s pharmacodynamics suggest it could be beneficial for sleep disorders characterized by nighttime awakenings or difficulty maintaining sleep .

Cognitive Disorders

Application Summary

Chronic Pain Management

Methods of Application

Results: There is no detailed information on the results, but the drug’s receptor activity suggests a possible role in modulating pain signals .

Neuroprotective Properties

Methods of Application

Results: The specific outcomes of such studies are not provided, but the drug’s effects on central nervous system receptors could offer neuroprotective benefits .

It’s important to note that the development program for Esmirtazapine was terminated by Merck in March 2010 for strategic reasons, and therefore, some of these applications may not have progressed to advanced stages of research or clinical use . For the most current and detailed information, direct consultation of scientific literature and clinical trial registries is recommended.

特性

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029320
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Esmirtazapine

CAS RN

61337-87-9
Record name Esmirtazapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61337-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmirtazapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmirtazapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4685R51V7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esmirtazapine
Reactant of Route 2
Esmirtazapine
Reactant of Route 3
Reactant of Route 3
Esmirtazapine
Reactant of Route 4
Esmirtazapine
Reactant of Route 5
Esmirtazapine
Reactant of Route 6
Esmirtazapine

Citations

For This Compound
172
Citations
JG Ramaekers, S Conen, PJ de Kam, S Braat… - …, 2011 - Springer
Introduction Esmirtazapine is evaluated as a novel drug for treatment of insomnia. Purpose The present study was designed to assess residual effects of single and repeated doses of …
Number of citations: 37 link.springer.com
N Ivgy-May, T Roth, F Ruwe, J Walsh - Sleep medicine, 2015 - Elsevier
… was somnolence (~10% for esmirtazapine and 2% for placebo). … a rebound insomnia after discontinuation of esmirtazapine. … Two weeks of treatment with esmirtazapine consistently and …
Number of citations: 28 www.sciencedirect.com
N Ivgy-May, F Ruwe, A Krystal, T Roth - Sleep medicine, 2015 - Elsevier
… ), it is anticipated that esmirtazapine will have a smaller risk … , and 4.5 mg of esmirtazapine significantly improved objective … of 3.0 and 4.5 mg of esmirtazapine over a longer period (six …
Number of citations: 24 www.sciencedirect.com
N Ivgy-May, G Hajak, G van Osta, S Braat… - Journal of Clinical …, 2020 - jcsm.aasm.org
… esmirtazapine 4.5 mg or placebo for 6 months; those receiving esmirtazapine were then rerandomized to esmirtazapine or … open-label extension with esmirtazapine 4.5 mg. The primary …
Number of citations: 8 jcsm.aasm.org
F Ruwe, P IJzerman-Boon, T Roth… - Journal of clinical …, 2016 - journals.lww.com
… the efficacy and safety of esmirtazapine (Org 50081, the … 3.0-, or 4.5-mg esmirtazapine in a balanced 4-way crossover … minutes with all 3 doses of esmirtazapine (P ≤ 0.001 vs placebo). …
Number of citations: 15 journals.lww.com
M Birkhaeuser, J Bitzer, S Braat, Y Ramos - Climacteric, 2019 - Taylor & Francis
… baseline were observed for esmirtazapine 18.0 mg in … that esmirtazapine 4.5 mg was more effective than esmirtazapine 2.25 mg in both studies but equally as effective as esmirtazapine …
Number of citations: 6 www.tandfonline.com
N Ivgy-May, Q Chang, A Pong, A Winokur - Journal of Sleep Medicine, 2020 - e-jsm.org
Objectives This 52-week, double-blind, randomized, Phase 3 study evaluated the long-term safety of esmirtazapine 1.5 mg and 3.0 mg in elderly outpatients (aged≥ 65 years) with …
Number of citations: 10 www.e-jsm.org
RB Sangal - Journal of Clinical Sleep Medicine, 2021 - jcsm.aasm.org
… However, Figure S2 in their article is about rebound sleep parameters after esmirtazapine discontinuation, not about residual daytime effects. Their Table 4 shows that 14.9% of …
Number of citations: 1 jcsm.aasm.org
JG Ramaekers, S Conen, PJ De Kam, S Braat… - … factors modulating H1 …, 2012 - core.ac.uk
… residual effects of single and repeated doses of esmirtazapine 1.5 mg and 4.5 mg on actual … from extensive metabolizers of esmirtazapine. Overall, low doses of esmirtazapine (1.5 mg) …
Number of citations: 2 core.ac.uk
O Lillin-de Vries, T Kerbusch, PJ de Kam, N Ivgy-May… - page-meeting.org
… In total 104 healthy volunteers contributed to 2910 esmirtazapine plasma concentration samples. The dataset contained 24 PM (4 subjects by genotype and 20 subjects by phenotype) …
Number of citations: 4 www.page-meeting.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。